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Compound of Interest

Compound Name: Fmoc-Nhser(Tbu)-OH

Cat. No.: B8081897 Get Quote

Introduction

N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a crucial

building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc)

group provides temporary protection for the α-amino group, while the tert-butyl (tBu) group

protects the side-chain hydroxyl group of serine. This dual protection strategy is fundamental to

modern peptide chemistry. Verifying the structural integrity and purity of this amino acid

derivative is paramount before its use in synthesis, and proton nuclear magnetic resonance (¹H

NMR) spectroscopy is the primary analytical tool for this purpose. This guide provides an in-

depth interpretation of the ¹H NMR spectrum of Fmoc-Ser(tBu)-OH, complete with expected

chemical shifts, coupling patterns, and a standard experimental protocol.

Chemical Structure and Proton Environments
The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH can be divided into three main regions

corresponding to the protons of the Fmoc group, the serine backbone, and the tert-butyl

protecting group. Each of these regions displays characteristic signals that confirm the

molecule's identity.

¹H NMR Data Summary
The following table summarizes the expected chemical shifts (δ), multiplicities, and integration

values for the protons of Fmoc-Ser(tBu)-OH. These values are representative and can exhibit

minor variations depending on the solvent, concentration, and spectrometer frequency used.
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The data is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆).

Proton

Assignment
Label

Chemical

Shift (δ,

ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

tert-Butyl

(9H)
H-tBu ~ 1.1 - 1.3 Singlet (s) 9H N/A

Serine β-CH₂

(2H)
H-β, H-β' ~ 3.5 - 3.9 Multiplet (m) 2H

J(β,β') ≈ 9.0,

J(α,β) ≈ 3.5

Serine α-CH

(1H)
H-α ~ 4.3 - 4.6 Multiplet (m) 1H

J(α,β) ≈ 3.5,

J(α,NH) ≈ 8.0

Fmoc CH

(1H)
H-9 ~ 4.2 - 4.3 Triplet (t) 1H

J(9,CH₂) ≈

7.0

Fmoc CH₂

(2H)
H-CH₂ ~ 4.4 - 4.5 Doublet (d) 2H

J(CH₂,9) ≈

7.0

Amide NH

(1H)
NH ~ 5.5 - 6.0 Doublet (d) 1H J(NH,α) ≈ 8.0

Fmoc

Aromatic (8H)
H-Ar ~ 7.2 - 7.8 Multiplet (m) 8H N/A

Detailed Spectral Interpretation
Aliphatic Region (1.0 - 4.0 ppm):

tert-Butyl Group (H-tBu): The most upfield and prominent signal is a sharp singlet around

1.1-1.3 ppm, integrating to nine protons. This peak is characteristic of the tert-butyl ether

protecting group on the serine side chain.

Serine β-Protons (H-β, H-β'): The two protons on the β-carbon of serine are

diastereotopic, meaning they are chemically non-equivalent. They typically appear as a

multiplet between 3.5 and 3.9 ppm. Their coupling to each other (geminal coupling) and to

the α-proton (vicinal coupling) results in a complex splitting pattern.
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Fmoc and α-Proton Region (4.0 - 6.0 ppm):

Fmoc H-9 and CH₂: The protons of the fluorenyl group directly attached to the carbamate

linker appear in this region. The single proton at position 9 (H-9) typically resonates as a

triplet around 4.2-4.3 ppm due to coupling with the adjacent CH₂ group. The two protons

of the CH₂ group appear as a doublet around 4.4-4.5 ppm, coupling with the H-9 proton.

Serine α-Proton (H-α): The proton on the α-carbon of the serine backbone is found

between 4.3 and 4.6 ppm. It typically appears as a multiplet due to coupling with the β-

protons and the amide (NH) proton.

Amide Proton (NH): The amide proton signal, often a doublet due to coupling with the α-

proton, is typically observed between 5.5 and 6.0 ppm in CDCl₃. Its chemical shift can be

broad and is highly dependent on solvent, concentration, and temperature.

Aromatic Region (7.0 - 8.0 ppm):

Fmoc Aromatic Protons (H-Ar): The eight protons of the fluorene ring system resonate in

the aromatic region. They typically appear as a series of multiplets between 7.2 and 7.8

ppm. The two protons adjacent to the five-membered ring are often the most downfield.

Experimental Protocols
A standardized protocol is essential for obtaining a high-quality and reproducible ¹H NMR

spectrum.

Sample Preparation:

Weigh approximately 5-10 mg of Fmoc-Ser(tBu)-OH directly into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

MedChemExpress notes that the compound is soluble in DMSO at ≥ 100 mg/mL[1].

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required (modern spectrometers can also

reference to the residual solvent peak).

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
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NMR Data Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[2]

Experiment: A standard one-dimensional proton experiment (e.g., zg30 pulse program on a

Bruker instrument).

Temperature: 298 K (25 °C).[3]

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Data Processing: The resulting Free Induction Decay (FID) should be Fourier transformed,

phase-corrected, and baseline-corrected. The spectrum should be referenced to TMS at 0.00

ppm or the residual solvent signal.

Visualization of Structure and Workflow
The following diagrams illustrate the chemical structure with key proton environments and a

general workflow for NMR analysis.

Caption: Chemical structure of Fmoc-Ser(tBu)-OH with key proton groups annotated to their ¹H

NMR regions.

Caption: Standard experimental workflow for ¹H NMR analysis of Fmoc-Ser(tBu)-OH.

Conclusion
The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH provides a definitive fingerprint for its structural

verification. By carefully analyzing the distinct signals from the tert-butyl, serine, and Fmoc

moieties, researchers can confirm the identity, integrity, and purity of this essential reagent. The

characteristic singlet of the tBu group, the complex multiplets of the serine and Fmoc aliphatic

protons, and the well-defined aromatic signals collectively ensure that the material is suitable

for its intended use in high-purity peptide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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